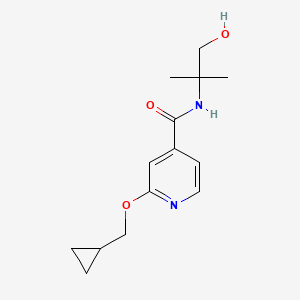
2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isonicotinamides, including 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide, often involves multi-step chemical reactions. For example, the synthesis of carbon-11-labeled isonicotinamides for potential PET agents in Alzheimer's disease research involved synthesizing precursors from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, followed by O-[11C]methylation (Gao, Wang, & Zheng, 2017). This method provides insights into the synthetic routes that can be adapted for synthesizing 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide can be explored through X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structures of Schiff bases derived from isonicotinic acid were determined, providing insights into the molecular configurations and intermolecular interactions (Yang, 2007).
Chemical Reactions and Properties
The chemical reactivity of isonicotinamide derivatives includes their participation in co-crystal formations and interactions with various chemical agents. For example, isonicotinamide was used in co-crystal studies with cyclic carboxylic acids, illustrating its ability to form stable hydrogen-bonded networks and showing its versatile role in supramolecular chemistry (Lemmerer & Fernandes, 2012).
Physical Properties Analysis
The physical properties of compounds similar to 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide, such as solubility, melting point, and crystalline structure, can be inferred from studies like the one by Chia & Quah (2017), who reported on temperature-induced phase transitions in isonicotinamide-4-methoxybenzoic acid co-crystals (Chia & Quah, 2017).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, is essential for compounds like 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)isonicotinamide. Research on the oxidation of related compounds provides insights into their stability and reactivity under various conditions (Bietti & Capone, 2008).
Aplicaciones Científicas De Investigación
PET Agents for Alzheimer's Disease Imaging
A study focused on synthesizing carbon-11-labeled isonicotinamides for potential use as PET (Positron Emission Tomography) agents in imaging GSK-3 (Glycogen Synthase Kinase-3) enzyme activity in Alzheimer's disease. The synthesized compounds showed high radiochemical yield and purity, indicating their potential for aiding in the diagnosis and understanding of Alzheimer's disease through neuroimaging techniques (Gao, Wang, & Zheng, 2017).
Supramolecular Chemistry
Another area of research involves the use of isonicotinamide in supramolecular chemistry, particularly in co-crystallization studies. Isonicotinamide was used to co-crystallize with several cyclic carboxylic acids, resulting in co-crystal structures with high Z′ values and showcasing the potential of isonicotinamide in exploring co-crystal space and understanding molecular interactions (Lemmerer & Fernandes, 2012).
Synthesis and Structural Studies
Research on the synthesis and structural characterization of Schiff bases involving isonicotinamide derivatives has been conducted to explore their potential applications in various fields, including medicinal chemistry and material science. The studies detailed the synthesis processes and provided insights into the molecular structures of these compounds through X-ray diffraction analysis (Yang, 2007).
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,9-17)16-13(18)11-5-6-15-12(7-11)19-8-10-3-4-10/h5-7,10,17H,3-4,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFXIPWOIYMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2483415.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)
![Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-](/img/structure/B2483417.png)

![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)
![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)
![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)

![N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2483431.png)




![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)